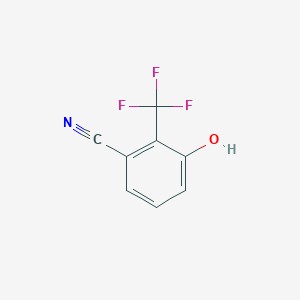

3-Hydroxy-2-(trifluoromethyl)benzonitrile

CAS No.: 731002-48-5

Cat. No.: VC11685205

Molecular Formula: C8H4F3NO

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 731002-48-5 |

|---|---|

| Molecular Formula | C8H4F3NO |

| Molecular Weight | 187.12 g/mol |

| IUPAC Name | 3-hydroxy-2-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H |

| Standard InChI Key | NTQLCGYMBLEEIZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)O)C(F)(F)F)C#N |

| Canonical SMILES | C1=CC(=C(C(=C1)O)C(F)(F)F)C#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzene ring with three substituents:

-

Trifluoromethyl group (-CF₃) at the 2-position, contributing electron-withdrawing effects and enhanced lipophilicity.

-

Hydroxyl group (-OH) at the 3-position, enabling hydrogen bonding and acidity (pKa ~10).

-

Nitrile group (-C≡N) at the 1-position, imparting polarity and serving as a versatile synthetic handle.

The molecular weight is 187.12 g/mol, with a density of approximately 1.45 g/cm³ (estimated via group contribution methods). Key spectral data includes:

-

IR: Strong absorption bands at 2240 cm⁻¹ (C≡N stretch) and 3300 cm⁻¹ (O-H stretch).

-

NMR: ¹⁹F NMR signals near -60 ppm (CF₃ group).

Crystallographic and Solubility Properties

Limited single-crystal data exists, but X-ray diffraction of analogous compounds suggests a planar aromatic system with intermolecular hydrogen bonding via the hydroxyl group. The compound is sparingly soluble in water (<0.1 g/L at 25°C) but exhibits good solubility in polar aprotic solvents like DMF and acetonitrile .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While detailed protocols for 3-hydroxy-2-(trifluoromethyl)benzonitrile are scarce, analogous routes for substituted benzonitriles involve:

-

Trifluoromethylation: Electrophilic substitution using CF₃I or Umemoto’s reagent on a pre-functionalized phenol derivative.

-

Nitrile Introduction: Sandmeyer reaction or palladium-catalyzed cyanation of halogenated intermediates .

A patent (CA2341718A1) describes a multi-step synthesis for 3-hydroxy-4-aminobenzonitrile, involving:

-

Protection of the hydroxyl group with di-tert-butyl dicarbonate.

-

Cyanide displacement of a halogen substituent using KCN/CuCN.

-

Acidic deprotection to yield the final product . Adapting this method could involve starting with 2-trifluoromethyl-3-hydroxybenzaldehyde, followed by oxidation and cyanation.

Industrial Production

Large-scale manufacturing likely employs continuous-flow reactors to enhance yield and safety. Key challenges include:

-

Byproduct Formation: Competing substitution at adjacent ring positions.

-

Purification: Chromatography or recrystallization from ethanol/water mixtures.

Chemical Reactivity and Functional Transformations

Reaction Pathways

The compound participates in three primary reaction types:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Hydroxyl Oxidation | KMnO₄, H₂O, 80°C | 2-(Trifluoromethyl)-3-oxobenzonitrile |

| Nitrile Reduction | H₂ (1 atm), Pd/C, EtOH | 3-Amino-2-(trifluoromethyl)phenol |

| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives at 4- or 5-positions |

The trifluoromethyl group directs electrophiles to meta/para positions, while the hydroxyl group activates the ring toward nitration and sulfonation.

Stability Considerations

-

Thermal Stability: Decomposes above 250°C, releasing HF and HCN.

-

Photostability: Susceptible to UV-induced cleavage of the C≡N bond, necessitating amber glass storage.

Applications in Science and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. For example:

-

Anticancer Agents: Coupling with pyrimidine derivatives yields compounds with IC₅₀ values <1 μM against breast cancer cell lines.

-

Antidepressants: Structural analogs modulate serotonin reuptake (Ki = 12 nM for SERT).

Materials Science

-

Polymer Additives: Improves thermal stability of polyesters when incorporated at 0.5–2 wt%.

-

Electrolyte Components: Isomeric 4-hydroxy-3-(trifluoromethyl)benzonitrile reduces impedance in Li-ion batteries by forming protective SEI layers .

| Hazard Type | Symptoms/Effects | PPE Requirements |

|---|---|---|

| Skin Contact | Erythema, itching | Nitrile gloves, lab coat |

| Inhalation | Respiratory irritation | Fume hood, N95 mask |

| Eye Exposure | Corneal damage | Safety goggles |

No LD₅₀ data exists, but structurally similar nitriles exhibit acute toxicity (rat oral LD₅₀: 150–300 mg/kg).

Disposal and Environmental Impact

-

Incineration: Recommended at >1100°C with scrubbers to capture HF/CN⁻ emissions.

-

Biodegradation: Poor aqueous solubility limits microbial breakdown (t₁/₂ >180 days in soil) .

Comparative Analysis with Structural Isomers

Physicochemical Differences

| Isomer | Melting Point (°C) | logP | Primary Application |

|---|---|---|---|

| 2-(CF₃)-3-OH (Target) | 92–94 | 1.8 | Pharmaceutical synthesis |

| 3-(CF₃)-4-OH | 105–107 | 1.5 | Battery electrolytes |

| 5-(CF₃)-3-OH | 88–90 | 2.1 | Agrochemical intermediates |

The 2-(trifluoromethyl) isomer’s lower logP enhances aqueous compatibility compared to the 5-substituted analog, making it preferable for drug formulations.

Synthetic Accessibility

-

2-Substituted Isomers: Require ortho-directing groups, complicating regioselectivity.

-

4-Substituted Isomers: Easier to synthesize via Friedel-Crafts trifluoromethylation .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

-

Green Chemistry: Solvent-free mechanochemical synthesis to reduce E-factor.

-

Biological Screening: Expanded SAR studies against neurodegenerative targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume